In-Depth Technical Guide: 2-((4-(trifluoromethyl)phenyl)thio)acetic acid
In-Depth Technical Guide: 2-((4-(trifluoromethyl)phenyl)thio)acetic acid
CAS Number: 102582-93-4
This technical guide provides a comprehensive overview of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and potential applications, grounded in established scientific principles.
Introduction and Chemical Identity
2-((4-(trifluoromethyl)phenyl)thio)acetic acid, registered under CAS number 102582-93-4, is a fluorinated aromatic thioether carboxylic acid.[1] Its molecular structure, featuring a trifluoromethyl group on the phenyl ring linked to an acetic acid moiety via a thioether bond, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.
Molecular Formula: C₉H₇F₃O₂S[1]
Molecular Weight: 236.21 g/mol [1]
Synthesis and Mechanistic Insights
The synthesis of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid typically proceeds via a nucleophilic aromatic substitution reaction. The underlying principle involves the displacement of a suitable leaving group on the aromatic ring by a thiol-containing nucleophile, followed by the introduction of the acetic acid moiety.
A common synthetic approach involves the reaction of 4-(trifluoromethyl)thiophenol with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base, typically a hydroxide or carbonate, deprotonates the thiol group, forming a more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the desired thioether linkage.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid.
Detailed Experimental Protocol (Illustrative):
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Reaction Setup: To a solution of 4-(trifluoromethyl)thiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium hydroxide (2 equivalents).
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Nucleophilic Addition: While stirring, add a solution of chloroacetic acid (1.1 equivalents) dropwise to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-((4-(trifluoromethyl)phenyl)thio)acetic acid.
Physicochemical Properties
The physicochemical properties of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid are crucial for its handling, formulation, and biological activity. The presence of the trifluoromethyl group significantly influences its acidity, lipophilicity, and solubility.
| Property | Value | Source |
| CAS Number | 102582-93-4 | [1] |
| Molecular Formula | C₉H₇F₃O₂S | [1] |
| Molecular Weight | 236.21 | [1] |
| Appearance | Solid | [1] |
Analytical Characterization
The identity and purity of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow:
Caption: A typical analytical workflow for the characterization of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton.
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¹³C NMR spectroscopy will provide information on the carbon framework of the molecule.
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¹⁹F NMR spectroscopy is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural confirmation.
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) is typically employed.
Applications in Research and Development
2-((4-(trifluoromethyl)phenyl)thio)acetic acid serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. The trifluoromethylphenylthio moiety is a common pharmacophore in various drug discovery programs.
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Pharmaceutical Research: This compound is a building block for the synthesis of potential therapeutic agents. The trifluoromethyl group can enhance drug-like properties such as metabolic stability and membrane permeability.[2] Derivatives of phenylthioacetic acids have been investigated for a range of biological activities.
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Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate can be used to create novel pesticides and herbicides. The fluorine-containing group can influence the efficacy and selectivity of the final product.
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Materials Science: The unique electronic properties conferred by the trifluoromethyl and thioether groups make this compound a candidate for incorporation into advanced materials, although this application is less explored.
While specific biological activities of 2-((4-(trifluoromethyl)phenyl)thio)acetic acid itself are not extensively documented in publicly available literature, its structural motifs are present in compounds with reported antibacterial and other biological activities.[3] For instance, the trifluoromethylphenyl group is a key component in a number of approved drugs and clinical candidates.[4]
Conclusion
2-((4-(trifluoromethyl)phenyl)thio)acetic acid is a valuable chemical entity with significant potential in the fields of drug discovery and agrochemical research. Its synthesis is achievable through established chemical transformations, and its structure can be readily characterized by standard analytical techniques. The strategic incorporation of the trifluoromethylphenylthioacetic acid scaffold into larger molecules offers a promising avenue for the development of novel compounds with enhanced biological properties. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic and commercial potential.
References
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PubChem. 2-[[3-(Trifluoromethyl)phenyl]thio]acetic acid. [Link]
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MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
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AIR Unimi. Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. [Link]
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PLOS One. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. [Link]
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Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]
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ResearchGate. Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin. [Link]
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ResearchGate. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.
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PubMed. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. [Link]
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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PubMed. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
Sources
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